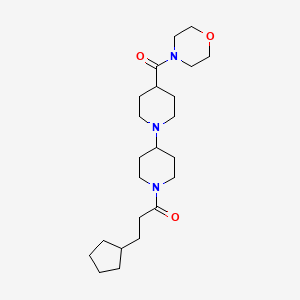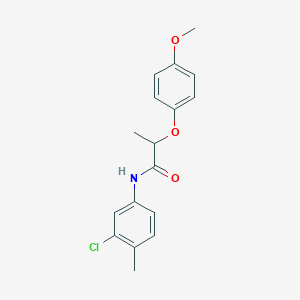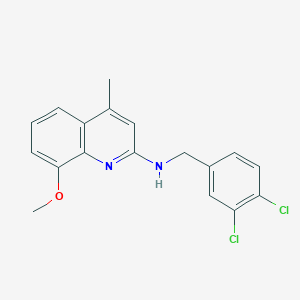
1'-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of several neurological disorders.
作用机制
The mechanism of action of 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, which can help alleviate the symptoms of several neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine are primarily related to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in several physiological processes such as movement, motivation, and reward. By increasing the levels of dopamine in the brain, this compound can help alleviate the symptoms of several neurological disorders such as Parkinson's disease, ADHD, and drug addiction.
实验室实验的优点和局限性
The advantages of using 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine for lab experiments are primarily related to its potency and selectivity as a dopamine transporter inhibitor. This compound has been shown to be highly effective in increasing the levels of dopamine in the brain, which makes it a promising candidate for the treatment of several neurological disorders. However, the limitations of using this compound for lab experiments include its potential toxicity and limited availability.
未来方向
There are several future directions for the research on 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. Some of the potential areas of research include:
1. Further studies on the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and administration route.
2. Investigation of the potential applications of this compound in the treatment of other neurological disorders such as depression and anxiety.
3. Development of more potent and selective dopamine transporter inhibitors based on the structure of this compound.
4. Investigation of the potential side effects and toxicity of this compound to ensure its safety for human use.
Conclusion
In conclusion, 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is a promising compound that has gained significant attention in the scientific community due to its potential applications in the treatment of several neurological disorders. This compound acts as a potent inhibitor of the dopamine transporter, which increases the levels of dopamine in the brain and can help alleviate the symptoms of these disorders. Further research is needed to determine the optimal dosage and administration route, investigate potential applications in other disorders, and ensure the safety of this compound for human use.
合成方法
The synthesis of 1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-cyclopentyl-4-(4-morpholinylcarbonyl)piperidine with 3-bromopropionyl chloride in the presence of a base. The reaction yields the desired compound, which can be purified using standard techniques such as column chromatography.
科学研究应用
1-(3-cyclopentylpropanoyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential applications in the treatment of several neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. This compound acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, which can help alleviate the symptoms of these disorders.
属性
IUPAC Name |
3-cyclopentyl-1-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O3/c27-22(6-5-19-3-1-2-4-19)25-13-9-21(10-14-25)24-11-7-20(8-12-24)23(28)26-15-17-29-18-16-26/h19-21H,1-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHXFHRUKVJJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)N3CCC(CC3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]piperidin-1-yl]propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)

![2-hydroxy-2-(3-nitrophenyl)-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4989287.png)
![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)
![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine](/img/structure/B4989314.png)


![7-benzoyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4989328.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)
![ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4989334.png)
![4-methyl-2-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4989353.png)
![2,4-dimethyl-9-(2-phenylvinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4989361.png)
